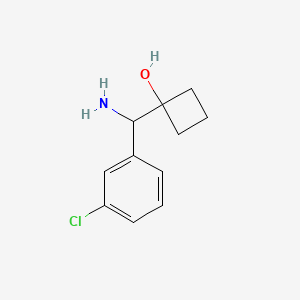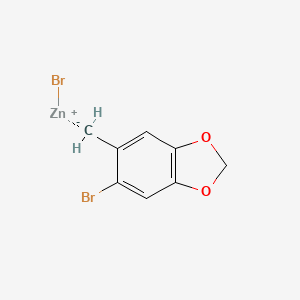
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide . This compound is a member of the organozinc reagents, which are widely used in organic synthesis for their ability to form carbon-carbon bonds. The presence of the methylenedioxy group and bromine atoms in its structure makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide typically involves the reaction of 2-Bromo-4,5-(Methylenedioxy)benzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Bromo-4,5-(Methylenedioxy)benzyl bromide+Zn→2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide
Industrial Production Methods
For industrial-scale production, the reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is often purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or acyl chlorides in the presence of a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling reactions: Often carried out with palladium or nickel catalysts under inert conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Coupling reactions: Formation of biaryl compounds or other complex organic structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows the compound to react with electrophiles, leading to the formation of new organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,5-(Methylenedioxy)benzyl bromide
- 4,5-(Methylenedioxy)benzylzinc bromide
- 2-Bromo-4,5-(Methylenedioxy)benzyl chloride
Uniqueness
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide is unique due to the presence of both bromine and zinc in its structure, which enhances its reactivity and versatility in organic synthesis. The methylenedioxy group also imparts additional stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C8H6Br2O2Zn |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
5-bromo-6-methanidyl-1,3-benzodioxole;bromozinc(1+) |
InChI |
InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
YPHBSFIKAIRNIY-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC2=C(C=C1Br)OCO2.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


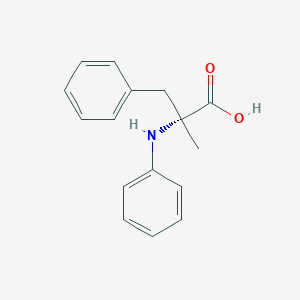
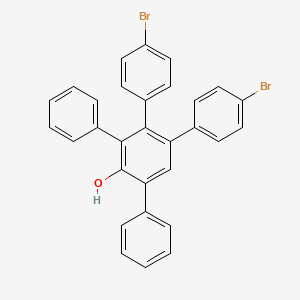
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
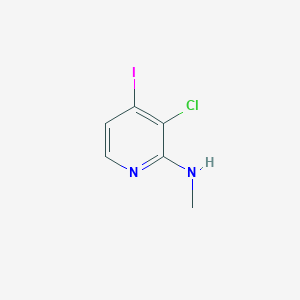
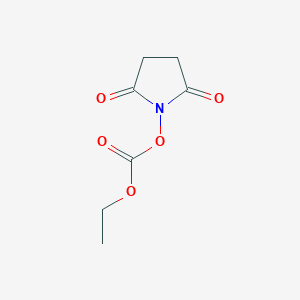
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
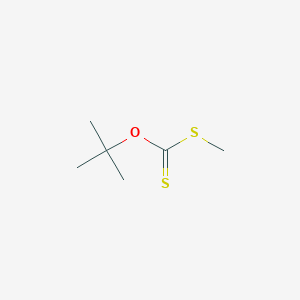
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)
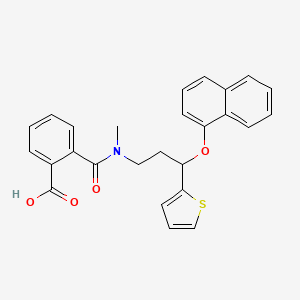
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
